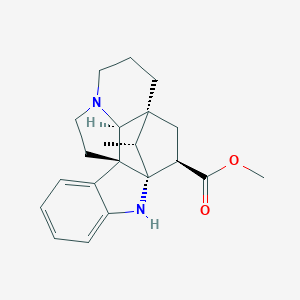
Dihydrovindolinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrovindolinine is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dihydrovindolinine is a compound of significant interest in various scientific research applications, particularly within the fields of medicinal chemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise as a lead compound in the development of anti-cancer agents. Its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines has been documented.
Case Study: Anticancer Activity
- Study : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cells.
- Mechanism : The study suggested that this compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex alkaloids. Its unique structure allows for various modifications that can lead to novel compounds with enhanced biological activity.
Synthesis Table
Pharmacological Studies
The pharmacological profile of this compound includes potential anti-inflammatory and analgesic effects. Research indicates that it may modulate various signaling pathways involved in inflammation.
Pharmacological Insights
- Study : A pharmacological evaluation demonstrated that this compound reduced inflammation in animal models.
- Mechanism : The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Potential Applications in Drug Delivery
Recent advancements suggest that this compound can be incorporated into nanocarriers for targeted drug delivery systems. This approach enhances the bioavailability and reduces side effects associated with conventional chemotherapy.
Case Study: Nanocarrier Development
- Study : Researchers developed a liposomal formulation containing this compound.
- Findings : The liposomal formulation showed improved pharmacokinetics and targeted delivery to tumor sites compared to free this compound.
特性
CAS番号 |
17172-16-6 |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
methyl (1R,9R,10R,12S,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-4,6-7,13,15,18,22H,5,8-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 |
InChIキー |
CZLWGXKWXLVFJU-SBDPWIONSA-N |
SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
異性体SMILES |
C[C@@H]1[C@@]23CCCN4[C@@H]2[C@@]5([C@@]1([C@@H](C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
正規SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















